4-(2-Chlorophenyl)picolinic acid

Catalog No.
S6675513
CAS No.
1258615-54-1
M.F
C12H8ClNO2
M. Wt
233.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chlorophenyl)picolinic acid

CAS Number

1258615-54-1

Product Name

4-(2-Chlorophenyl)picolinic acid

IUPAC Name

4-(2-chlorophenyl)pyridine-2-carboxylic acid

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

InChI

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-14-11(7-8)12(15)16/h1-7H,(H,15,16)

InChI Key

IBSQDXOARNZTAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)Cl

4-(2-Chlorophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids, which are derivatives of pyridinecarboxylic acids. This compound features a chlorophenyl group at the 4-position of the picolinic acid structure, which contributes to its unique chemical properties. Picolinic acids are known for their role in various biological processes and their potential applications in pharmaceuticals and agrochemicals. The presence of the chlorophenyl moiety enhances the compound's lipophilicity and may influence its biological activity.

There is no current information available on the specific mechanism of action of 4-(2-Chlorophenyl)picolinic acid. However, picolinic acids have been investigated for various potential applications based on their interaction with biological systems. For instance, some picolinic acid derivatives have been explored for their antibacterial properties [].

  • Ligand Design

    The molecule's structure incorporates a pyridine ring and a carboxylic acid group, functional groups commonly found in chelating agents. Chelating agents can bind to metal ions, and 4-(2-Chlorophenyl)picolinic acid could be explored for its potential in designing new ligands for various scientific applications ().

  • Pharmaceutical Research

    The presence of the chlorophenyl group and the carboxylic acid functionality might provide interesting starting points for researchers investigating new drug candidates. However, further studies are needed to determine any specific bioactivity of 4-(2-Chlorophenyl)picolinic acid itself.

  • Material Science

    The aromatic rings and the carboxylic acid group could allow 4-(2-Chlorophenyl)picolinic acid to participate in various chemical reactions, potentially leading to novel materials with interesting properties. This is purely speculative, and more research is required in this area.

  • Oxidation: This compound can be oxidized to yield corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The chlorophenyl group can be reduced to form a phenyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
  • Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups, depending on the nucleophile used under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-(2-Chlorophenyl)picolinic acid has garnered interest due to its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties. The compound's interaction with biological targets, such as Zinc Finger Proteins, can disrupt their function by altering their structural integrity through binding, which may inhibit their biological activity. This mechanism suggests potential therapeutic applications in treating diseases linked to these proteins.

The synthesis of 4-(2-Chlorophenyl)picolinic acid typically involves several methods:

  • Suzuki-Miyaura Coupling Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 2-chlorobenzene) and an organoboron compound is a common method for synthesizing this compound. The reaction conditions usually include a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide, conducted under an inert atmosphere at elevated temperatures.
  • Activation with Thionyl Chloride: Picolinic acid can be activated with thionyl chloride to produce an acid chloride intermediate. This intermediate can then react with various amines or other nucleophiles to form diverse derivatives, including 4-(2-Chlorophenyl)picolinic acid.

These methods highlight the compound's synthetic accessibility and its potential for further functionalization.

4-(2-Chlorophenyl)picolinic acid has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it is being studied for use as a therapeutic agent in treating various diseases.
  • Agricultural Chemicals: The compound is utilized in the development of herbicides and other agrochemicals due to its structural characteristics that may enhance efficacy.
  • Chemical Research: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Research on 4-(2-Chlorophenyl)picolinic acid has focused on its interactions with biological macromolecules. Notably, studies have shown that it can bind to Zinc Finger Proteins, leading to structural changes that inhibit their functions. This interaction underscores the importance of understanding how small molecules can modulate protein activity, which is crucial for drug design and discovery.

Several compounds share structural similarities with 4-(2-Chlorophenyl)picolinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Picolinic AcidParent compound without substitutionsLacks chlorophenyl group
Nicotinic AcidPyridinecarboxylic acid with different substituentsExhibits distinct biological activities
Isonicotinic AcidSimilar structure but carboxyl group at a different positionDifferent pharmacological profile

The uniqueness of 4-(2-Chlorophenyl)picolinic acid lies in its chlorophenyl substitution, which imparts distinct chemical and biological properties compared to these similar compounds. This modification enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and agrochemical development.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.0243562 g/mol

Monoisotopic Mass

233.0243562 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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